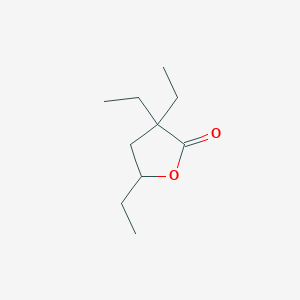
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are organophosphorus compounds containing C−PO(OR)₂ groups, where R is an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate can be achieved through various methods. One common approach involves the reaction of phosphonates with appropriate reagents under controlled conditions. For example, the reaction of H-phosphonate diesters with aryl and vinyl halides using a palladium catalyst under microwave irradiation can yield the desired product . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is one such method that can be easily adapted for large-scale preparations .
Chemical Reactions Analysis
Types of Reactions
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using appropriate oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and phosphites. Reaction conditions such as microwave irradiation, visible-light illumination, and room temperature are often employed to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of H-phosphonate diesters with aryl and vinyl halides can yield aryl phosphonates .
Scientific Research Applications
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is used in biological studies to investigate the role of phosphonates in biological systems.
Industry: It is used in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to various biological effects. For example, bisphosphonates, a related class of compounds, inhibit osteoclastic bone resorption by attaching to hydroxyapatite binding sites on bony surfaces . This mechanism may be similar for this compound, although further research is needed to elucidate its specific targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate include:
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Diphenyl (2-oxopropyl)phosphonate
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63620-92-8 |
|---|---|
Molecular Formula |
C8H16NO5P |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
2-dipropoxyphosphoryl-2-hydroxyiminoacetaldehyde |
InChI |
InChI=1S/C8H16NO5P/c1-3-5-13-15(12,14-6-4-2)8(7-10)9-11/h7,11H,3-6H2,1-2H3 |
InChI Key |
URZGBDIYMRPKSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(=NO)C=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
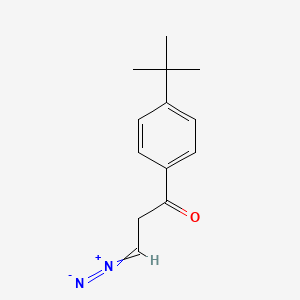

![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
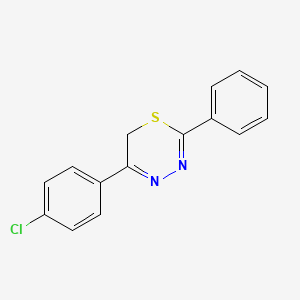
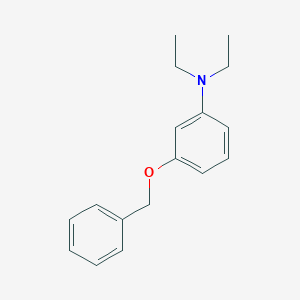
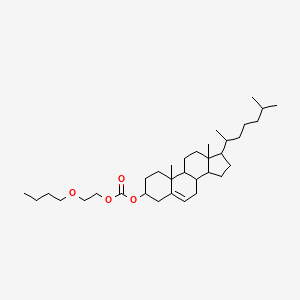
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)

![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
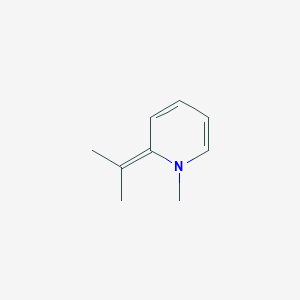
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
